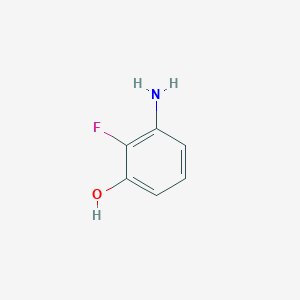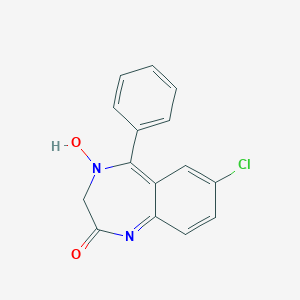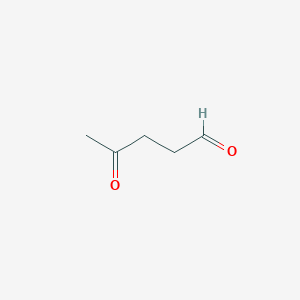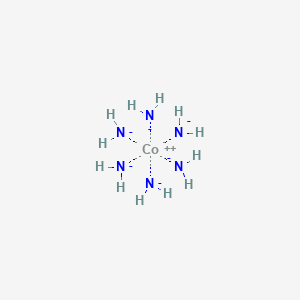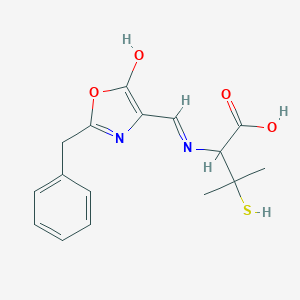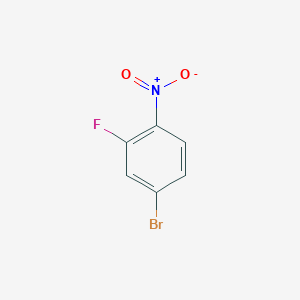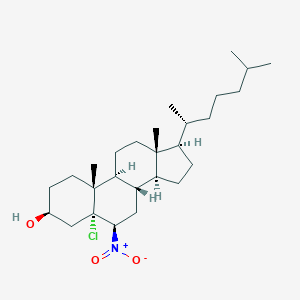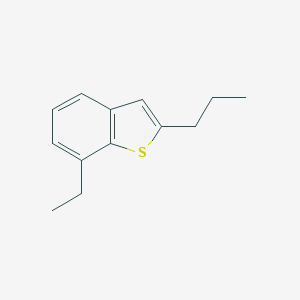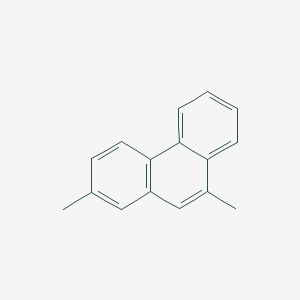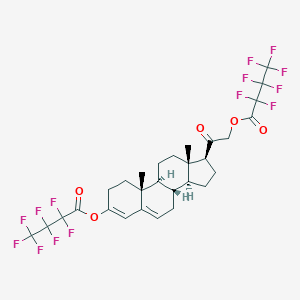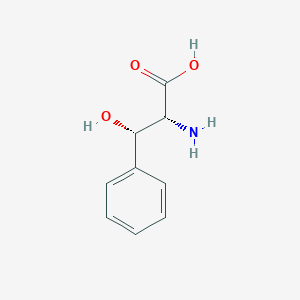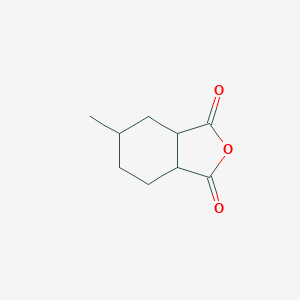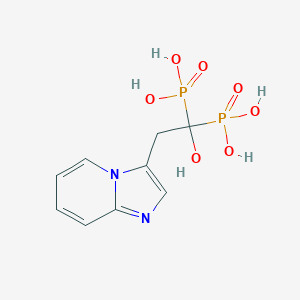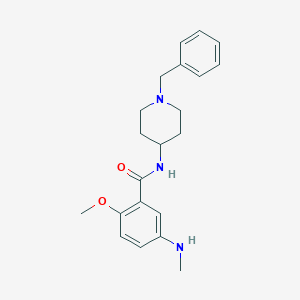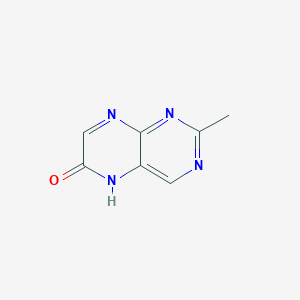
2-Methyl-6-pteridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-pteridinol is a compound that belongs to the pteridine family of organic compounds. It is a colorless crystalline solid that is soluble in water and ethanol. 2-Methyl-6-pteridinol is an important intermediate in the synthesis of folic acid, a vitamin that is essential for human health. This compound has been extensively studied for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-pteridinol is not fully understood. However, studies have suggested that this compound may act as a cofactor for enzymes involved in the biosynthesis of folic acid.
Biochemische Und Physiologische Effekte
2-Methyl-6-pteridinol has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may have antioxidant properties and may help to protect cells from oxidative damage. It has also been shown to have potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-6-pteridinol in lab experiments is that it is readily available and relatively inexpensive. However, one limitation of using this compound is that it can be difficult to purify, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methyl-6-pteridinol. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of new synthetic methods for the production of 2-Methyl-6-pteridinol and other pteridine derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-Methyl-6-pteridinol involves several steps. The first step is the condensation of 2-amino-4-methylpyrimidine with formic acid to form 2-formyl-4-methylpyrimidine. This intermediate is then reacted with dihydroxyacetone to form 2-methyl-6-hydroxymethylpyrimidine. The final step involves the reduction of this compound to form 2-Methyl-6-pteridinol.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-pteridinol has been used in several scientific research applications. One of the main uses of this compound is in the synthesis of folic acid, which is essential for DNA synthesis and repair. It has also been used as a precursor for the synthesis of other pteridine derivatives, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
16041-25-1 |
|---|---|
Produktname |
2-Methyl-6-pteridinol |
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
2-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
UASJWLAVJXEMIA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Kanonische SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Synonyme |
2-Methyl-6(5H)-pteridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



